An In-depth Technical Guide to Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate
An In-depth Technical Guide to Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate, a functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not prominently listed in public databases, indicating it may be a novel or non-commercialized compound, its constituent parts are well-characterized. For instance, the closely related acid, 2-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, is registered under CAS Number 1217862-25-3[1]. This guide will therefore focus on a robust and logical synthetic strategy, predicted characterization data, and the potential applications of the title compound, grounded in established chemical principles and literature precedents for analogous structures.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[2][3] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for designing molecules that interact with a wide range of biological targets.[3] The introduction of an iodine atom at the C4 position, as in the target molecule, provides a crucial synthetic handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex and diverse chemical libraries.[4][5]
The N-alkylation of the pyrazole ring with an ethyl propanoate group introduces a chiral center and an ester functionality, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This strategic combination of a reactive iodine, a chiral side chain, and the stable pyrazole core makes ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate a highly valuable, albeit specialized, intermediate for synthetic and medicinal chemistry programs.
Proposed Synthetic Pathway
The synthesis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate can be logically achieved in a two-step sequence starting from commercially available 1H-pyrazole. The pathway involves an electrophilic iodination of the pyrazole ring followed by a regioselective N-alkylation.
Caption: Proposed two-step synthesis of the target compound.
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. Several methods have been reported for the highly regioselective iodination of pyrazoles.
Methodology: Ceric Ammonium Nitrate (CAN) Mediated Iodination
A highly effective and regioselective method involves the use of molecular iodine in the presence of ceric ammonium nitrate (CAN) as a mild oxidant.[6] This approach avoids the use of strong bases or organometallic intermediates.
Experimental Protocol:
-
To a stirred solution of 1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile, add molecular iodine (I₂, 1.1 eq.).
-
Add ceric ammonium nitrate (CAN, 2.2 eq.) portion-wise to the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-iodopyrazole.[7]
The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. However, for many pyrazoles, including 4-iodopyrazole, alkylation typically occurs preferentially at the N1 position due to steric and electronic factors.[8] The use of a base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide, is a standard and effective method.[9][10]
Methodology: Base-Mediated N-Alkylation
This protocol uses a common base like potassium carbonate (K₂CO₃) in a polar aprotic solvent.
Experimental Protocol:
-
Suspend 4-iodopyrazole (1.0 eq.) and finely powdered potassium carbonate (K₂CO₃, 1.5 eq.) in a dry polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
To this stirred suspension, add ethyl 2-bromopropanoate (1.2 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate.
Structural Characterization and Data
The successful synthesis of the target compound must be validated through rigorous analytical techniques. The following table outlines the expected data from key characterization methods based on analogous structures found in the literature.[9][11]
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | Pyrazole Protons: Two singlets, one for H3 (δ ≈ 7.5-7.7 ppm) and one for H5 (δ ≈ 7.4-7.6 ppm). Propanoate CH: A quartet (q) for the methine proton (δ ≈ 5.0-5.5 ppm). Propanoate CH₃ (chiral): A doublet (d) for the methyl group (δ ≈ 1.8-2.0 ppm). Ethyl Ester CH₂: A quartet (q) (δ ≈ 4.1-4.3 ppm). Ethyl Ester CH₃: A triplet (t) (δ ≈ 1.2-1.4 ppm). |
| ¹³C NMR (CDCl₃, 100 MHz) | Pyrazole C3 & C5: Peaks in the range of δ ≈ 144 ppm and δ ≈ 132 ppm. Pyrazole C4 (Iodo-substituted): A significantly shielded peak, typically δ ≈ 55-65 ppm. Ester Carbonyl (C=O): Peak around δ ≈ 168-172 ppm. Propanoate CH & CH₃: Peaks around δ ≈ 58-62 ppm and δ ≈ 20-22 ppm. Ethyl Ester CH₂ & CH₃: Peaks around δ ≈ 61-63 ppm and δ ≈ 14-15 ppm. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₉H₁₃IN₂O₂. |
| Infrared (IR) Spectroscopy | C=O Stretch (Ester): Strong absorption band around 1735-1750 cm⁻¹. C=N & C=C Stretch (Pyrazole): Bands in the 1500-1600 cm⁻¹ region. |
Applications in Research and Drug Development
The unique structural features of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate make it a valuable intermediate for several applications, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.
Caption: Potential applications derived from the core structure.
-
Kinase Inhibitors: Many approved anticancer drugs are kinase inhibitors built upon a pyrazole scaffold.[2] The C4-iodo position can be used to introduce aryl or heteroaryl groups via Suzuki coupling, which often occupy the hydrophobic back pocket of the ATP-binding site of kinases. The N1-propanoate side chain can be positioned to interact with the solvent-exposed region or be hydrolyzed to the corresponding carboxylic acid to form key hydrogen bonds or salt bridges.[12]
-
Agrochemicals: Pyrazole derivatives are prevalent in modern agrochemicals, including fungicides and herbicides. The modular nature of this intermediate allows for the rapid synthesis of analogs to screen for desired bioactivity.
-
Pro-drugs and Bioisosteres: The ethyl ester can serve as a pro-drug moiety to improve cell permeability and oral bioavailability. The corresponding carboxylic acid (post-hydrolysis) can act as a bioisostere for other acidic functional groups, enabling fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]
Conclusion
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate represents a strategically designed chemical building block. While not a widely commercialized product, its synthesis is straightforward and relies on well-established, high-yielding chemical transformations. The combination of a versatile iodine handle for cross-coupling, a chiral ester side chain for modulating physicochemical properties, and the stable, biologically relevant pyrazole core makes it an exceptionally valuable intermediate for professionals in drug discovery and advanced materials research. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in the pursuit of novel chemical entities.
References
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available from: [Link]
-
ACS Publications. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry. Available from: [Link]
-
Crysdot. (n.d.). Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate. Heterocyclic Compounds. Available from: [Link]
-
Nascimento, V. et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal, 19(23). Available from: [Link]
-
Pereira, C. M. P. et al. (2008). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available from: [Link]
-
National Institutes of Health. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Characteristics of the Synthesized N-Alkylated Pyrazoles 2. Available from: [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available from: [Link]
-
Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]
-
ChemBK. (2024). Ethyl 2-(1H-pyrazol-1-yl)propanoate. Available from: [Link]
- BenchChem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
-
ResearchGate. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Available from: [Link]
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available from: [Link]
-
ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available from: [Link]
-
SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
Sources
- 1. 1217862-25-3|2-(4-Iodo-1H-pyrazol-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-碘吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
